Cas no 1783374-60-6 (2-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine)

2-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine is a versatile amine-functionalized pyrazole derivative with applications in organic synthesis and pharmaceutical research. Its structure features a reactive allyl group and a primary amine, enabling its use as a building block for heterocyclic compounds, ligands, or bioactive molecules. The pyrazole core offers stability and potential for further functionalization, while the amine group facilitates conjugation or derivatization under mild conditions. This compound is particularly valuable in medicinal chemistry for designing targeted small molecules due to its balanced hydrophilicity and structural flexibility. Its synthetic utility is enhanced by compatibility with common coupling reactions, making it a practical intermediate for specialized chemical development.
2-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine structure
1783374-60-6 structure
Product Name:2-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
CAS No:1783374-60-6
MF:C8H13N3
MW:151.208921194077
CID:5045507
Update Time:2025-10-14

2-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
    • 2-(1-prop-2-enylpyrazol-4-yl)ethanamine
    • 2-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
    • Inchi: 1S/C8H13N3/c1-2-5-11-7-8(3-4-9)6-10-11/h2,6-7H,1,3-5,9H2
    • InChI Key: KPZGGGINZDVFMB-UHFFFAOYSA-N
    • SMILES: N1(CC=C)C=C(C=N1)CCN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 125
  • XLogP3: 0.3
  • Topological Polar Surface Area: 43.8

2-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P186996-100mg
2-[1-(prop-2-en-1-yl)-1h-pyrazol-4-yl]ethan-1-amine
1783374-60-6
100mg
$ 115.00 2022-06-03
TRC
P186996-500mg
2-[1-(prop-2-en-1-yl)-1h-pyrazol-4-yl]ethan-1-amine
1783374-60-6
500mg
$ 435.00 2022-06-03
TRC
P186996-1g
2-[1-(prop-2-en-1-yl)-1h-pyrazol-4-yl]ethan-1-amine
1783374-60-6
1g
$ 660.00 2022-06-03
Life Chemicals
F2147-6961-0.25g
2-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
1783374-60-6 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2147-6961-0.5g
2-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
1783374-60-6 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2147-6961-1g
2-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
1783374-60-6 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2147-6961-2.5g
2-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
1783374-60-6 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2147-6961-5g
2-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
1783374-60-6 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F2147-6961-10g
2-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
1783374-60-6 95%+
10g
$1957.0 2023-09-06

Additional information on 2-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine

Introduction to 2-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine and Its Significance in Modern Chemical Biology

Compound with the CAS number 1783374-60-6, specifically named as 2-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine, represents a fascinating molecule in the realm of chemical biology. This compound has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The pyrazole moiety, a key structural component, is well-known for its broad spectrum of biological activities, making it a valuable scaffold for designing novel therapeutic agents.

The molecular structure of 2-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine consists of an ethylamine group attached to a pyrazole ring, which is further substituted with an allyl group. This particular arrangement imparts distinct chemical properties that make it a promising candidate for various biological assays. The presence of the prop-2-en-1-yl (allyl) group enhances the molecule's reactivity, allowing for further functionalization and modification, which is crucial in the synthesis of more complex derivatives.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with diseases. The pyrazole scaffold has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors. 2-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine, with its unique structural features, has emerged as a potential lead compound in several preclinical studies aimed at identifying novel therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the field of oncology. Recent studies have demonstrated that pyrazole derivatives can exhibit potent anti-cancer properties by inhibiting key signaling pathways involved in tumor growth and progression. The specific arrangement of atoms in 2-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine suggests that it may be able to interact with cancer-related proteins, thereby disrupting abnormal cellular processes.

Furthermore, the compound's ability to undergo further chemical modifications makes it an attractive candidate for structure-based drug design. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly identify derivatives of 2-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-y]ethan-l-amine that exhibit enhanced biological activity and improved pharmacokinetic properties. This approach has already led to the discovery of several promising lead compounds that are currently undergoing further investigation.

The role of computational chemistry in the design and optimization of bioactive molecules cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have enabled researchers to gain insights into the interactions between 2-[1-(Prop--en-l-lH-pyrazol--4-y]ethan-l-amine and biological targets at an atomic level. These insights have been invaluable in guiding the synthesis of novel derivatives with improved binding affinities and selectivity.

In addition to its potential applications in oncology, 2-[l-(Prop--en-l-lH-pyrazol--4-y]ethan-l-amine has shown promise in other areas of medical research. For instance, studies have indicated that this compound may have anti-inflammatory properties by modulating key inflammatory pathways. The ability to develop small molecules that can effectively target inflammation could have significant implications for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The synthesis of 2-[l-(Prop--en-l-lH-pyrazol--4-y]ethan-l-amine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, has been crucial in achieving the desired molecular architecture. These methods not only improve the efficiency of the synthesis but also allow for greater control over the stereochemistry of the product.

The development of novel synthetic routes has also been instrumental in reducing the cost and environmental impact of producing bioactive molecules like 2-[l-(Prop--en-l-lH-pyrazol--4-y]ethan-l-amine. By optimizing reaction conditions and minimizing waste generation, researchers can ensure that these compounds are produced sustainably and responsibly. This is particularly important as demand for high-quality pharmaceuticals continues to grow worldwide.

In conclusion, 2-[l-(Prop--en-l-lH-pyrazol--4-y]ethan-l-amine, with its CAS number 1783374--60--6, represents a significant advancement in chemical biology. Its unique structural features make it a versatile scaffold for designing novel therapeutic agents with potential applications in oncology, inflammation, and other areas of medical research. The continued exploration of this compound and its derivatives holds great promise for improving human health and well-being.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD